molecular formula C16H13N5O3S B11063146 N-cyclopropyl-7-(1H-tetrazol-1-yl)dibenzo[b,d]furan-2-sulfonamide

N-cyclopropyl-7-(1H-tetrazol-1-yl)dibenzo[b,d]furan-2-sulfonamide

Cat. No.: B11063146
M. Wt: 355.4 g/mol
InChI Key: CACYHTUVFNYFHS-UHFFFAOYSA-N
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Description

N-cyclopropyl-7-(1H-tetrazol-1-yl)dibenzo[b,d]furan-2-sulfonamide is a chemical compound with the molecular formula C16H13N5O3S and a molecular weight of 355.37 g/mol This compound features a dibenzofuran core, which is a fused heterocyclic system, and is functionalized with a cyclopropyl group, a tetrazole ring, and a sulfonamide group

Preparation Methods

The synthesis of N-cyclopropyl-7-(1H-tetrazol-1-yl)dibenzo[b,d]furan-2-sulfonamide involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the dibenzofuran core: This can be achieved through cyclization reactions involving appropriate aromatic precursors.

    Introduction of the sulfonamide group: This step typically involves sulfonation reactions using reagents such as chlorosulfonic acid, followed by amination with cyclopropylamine.

    Tetrazole ring formation: The tetrazole ring can be introduced through a approach, involving the reaction of azides with nitriles under mild conditions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

N-cyclopropyl-7-(1H-tetrazol-1-yl)dibenzo[b,d]furan-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Major products formed from these reactions include sulfone, amine, and substituted sulfonamide derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-cyclopropyl-7-(1H-tetrazol-1-yl)dibenzo[b,d]furan-2-sulfonamide involves its interaction with specific molecular targets. The tetrazole ring and sulfonamide group can form hydrogen bonds and other interactions with target proteins, potentially inhibiting their activity. The cyclopropyl group may enhance the compound’s binding affinity and specificity by fitting into hydrophobic pockets of the target proteins. The exact molecular pathways involved depend on the specific biological context and target proteins.

Comparison with Similar Compounds

N-cyclopropyl-7-(1H-tetrazol-1-yl)dibenzo[b,d]furan-2-sulfonamide can be compared with other similar compounds, such as:

These compounds share the dibenzofuran core and tetrazole ring but differ in the substituents attached to the sulfonamide group. The unique combination of functional groups in this compound may confer distinct chemical and biological properties, making it a valuable compound for specific applications.

Properties

Molecular Formula

C16H13N5O3S

Molecular Weight

355.4 g/mol

IUPAC Name

N-cyclopropyl-7-(tetrazol-1-yl)dibenzofuran-2-sulfonamide

InChI

InChI=1S/C16H13N5O3S/c22-25(23,18-10-1-2-10)12-4-6-15-14(8-12)13-5-3-11(7-16(13)24-15)21-9-17-19-20-21/h3-10,18H,1-2H2

InChI Key

CACYHTUVFNYFHS-UHFFFAOYSA-N

Canonical SMILES

C1CC1NS(=O)(=O)C2=CC3=C(C=C2)OC4=C3C=CC(=C4)N5C=NN=N5

Origin of Product

United States

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